

Spectroscopic Characterization of 2-Quinoxalinol: A Technical Guide

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Compound of Interest

Compound Name: 2-Quinoxalinol

Cat. No.: B048720

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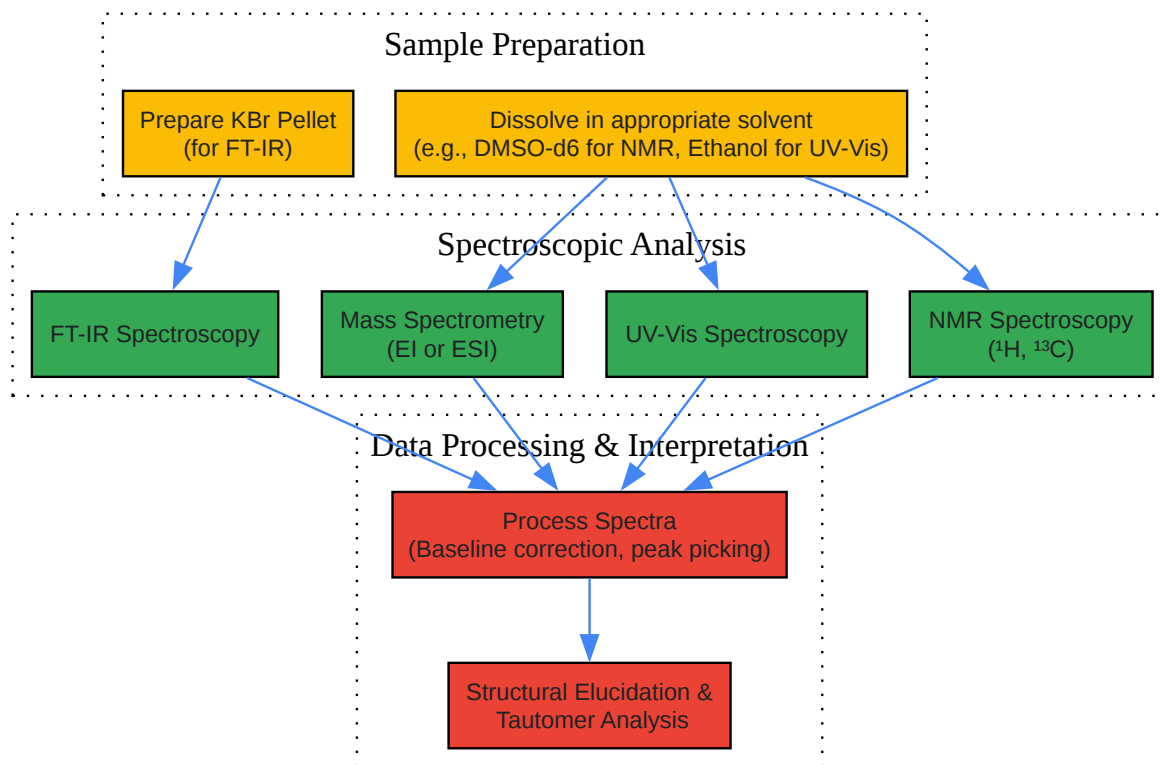
Introduction

2-Quinoxalinol, also known by its tautomeric name 2(1H)-quinoxalinone, is a heterocyclic compound of significant interest in medicinal chemistry and materials science.^{[1][2]} Its derivatives have shown a wide range of pharmacological activities.^[3] A thorough understanding of its structural and electronic properties through spectroscopic analysis is crucial for its application in research and drug development. This guide provides a comprehensive overview of the spectroscopic characterization of **2-Quinoxalinol**, detailing the methodologies and expected data from key analytical techniques.

A critical aspect of **2-Quinoxalinol**'s chemistry is its existence as a mixture of two tautomeric forms: the enol-imino (2-hydroxyquinoxaline) and the keto-amino (2(1H)-quinoxalinone) forms.^{[4][5]} The equilibrium between these tautomers is influenced by factors such as the solvent and the physical state of the sample, which is reflected in the spectroscopic data.^{[6][7]}

Molecular Structure and Tautomerism

The chemical structure and tautomeric equilibrium of **2-Quinoxalinol** are fundamental to interpreting its spectroscopic data.



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